molecular formula C17H15NO3 B023709 (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone CAS No. 118995-17-8

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

Cat. No.: B023709
CAS No.: 118995-17-8
M. Wt: 281.3 g/mol
InChI Key: XWBOGYZALFWLOF-WBMJQRKESA-N
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Description

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, where it serves as a chiral auxiliary. The oxazolidinone ring structure is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.

Scientific Research Applications

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential role in enzyme inhibition and protein stabilization.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone typically involves the condensation of an appropriate amino alcohol with a benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the benzoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone involves its interaction with molecular targets through its chiral center. The oxazolidinone ring can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2S,4R)-4-Methylproline: Another chiral compound used in asymmetric synthesis.

    (2S,4S)-4-Fluoroproline: Known for its role in protein stabilization.

    Levoketoconazole: The 2S,4R enantiomer of ketoconazole, used as a steroidogenesis inhibitor.

Uniqueness: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is unique due to its specific oxazolidinone ring structure and its application as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with various substrates makes it a valuable tool in chemical research and pharmaceutical development.

Properties

IUPAC Name

(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBOGYZALFWLOF-WBMJQRKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550469
Record name (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118995-17-8
Record name (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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